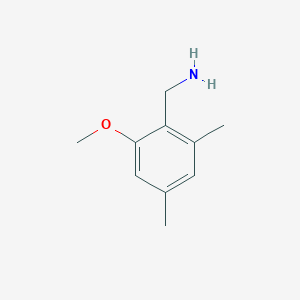

(2-Methoxy-4,6-dimethylphenyl)methanamine

Description

(2-Methoxy-4,6-dimethylphenyl)methanamine is a substituted benzylamine derivative characterized by a methoxy group at the 2-position and methyl groups at the 4- and 6-positions on the aromatic ring. For instance, (2-Methoxy-4,6-dimethylphenyl)boronic acid (CAS 355836-08-7) exhibits a similarity score of 0.88 to the parent methanamine, suggesting shared reactivity patterns, such as participation in Suzuki-Miyaura cross-coupling reactions . The methanamine’s molecular formula is inferred as C${10}$H${15}$NO (molecular weight ≈ 165.23 g/mol), with the amine group enabling applications in pharmaceutical synthesis or as a ligand in catalysis.

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(2-methoxy-4,6-dimethylphenyl)methanamine |

InChI |

InChI=1S/C10H15NO/c1-7-4-8(2)9(6-11)10(5-7)12-3/h4-5H,6,11H2,1-3H3 |

InChI Key |

UDSCRRUUIXJLMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)CN)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Substituted Benzaldehydes

A common method for synthesizing substituted benzylamines involves reductive amination of the corresponding benzaldehydes:

- Starting material: 2-Methoxy-4,6-dimethylbenzaldehyde.

- Reagents: Ammonia or primary amine source, reducing agent (e.g., hydrogen gas with Pd catalyst, sodium cyanoborohydride, or borane complexes).

- Conditions: Mild temperature (room temperature to 60 °C), aqueous or organic solvents, catalytic hydrogenation under H2 atmosphere.

Catalytic Reduction of Primary Amides

Another method involves the catalytic reduction of the corresponding benzamide derivative:

- Starting material: 2-Methoxy-4,6-dimethylbenzamide.

- Reducing agent: Pinacolborane (HBPin) with transition metal catalysts or metal-free catalytic systems.

- Conditions: Toluene solvent, moderate temperature (~40 °C), 12-hour reaction time.

- Workup: Acid hydrolysis to liberate the amine hydrochloride salt.

This method has been demonstrated for (2-methoxyphenyl)methanamine, a closely related compound, yielding the amine hydrochloride salt with moderate yields (~50%).

Nucleophilic Substitution on Halomethyl Aromatics

Preparation may also proceed via nucleophilic substitution on halomethyl-substituted aromatic compounds:

- Starting material: 2-Methoxy-4,6-dimethylbenzyl halide (e.g., bromide or chloride).

- Nucleophile: Ammonia or amine source.

- Conditions: Polar aprotic solvents (e.g., DMF), controlled temperature to avoid side reactions.

- Outcome: Direct substitution to form the benzylamine.

This approach is common for related dimethylphenyl derivatives, though specific procedures for the methoxy-substituted variant require optimization to avoid side reactions.

Comparative Data Table of Preparation Methods

*Estimated yields based on analogous compounds.

**Yield reported for (2-methoxyphenyl)methanamine hydrochloride salt.

Detailed Research Findings

Catalytic Hydrogenation: The use of palladium nanoparticles in acidic aqueous media allows efficient reductive amination of substituted benzaldehydes to benzylamines at room temperature with minimal by-products. This method is advantageous for sensitive substituents like methoxy and methyl groups.

Metal-Free Catalytic Reduction: Recent studies demonstrate that primary amides can be reduced to primary amines using pinacolborane and metal-free catalysts under mild conditions, offering a green alternative to traditional metal catalysts. This is particularly useful for synthesizing (2-methoxyphenyl)methanamine derivatives.

Nucleophilic Substitution: Traditional nucleophilic substitution on benzyl halides remains a viable route but may suffer from lower selectivity and side reactions, especially with electron-donating groups like methoxy. Optimization of solvent and temperature is critical.

Summary and Recommendations

For the preparation of (2-Methoxy-4,6-dimethylphenyl)methanamine, the following are recommended based on current research:

Preferred Method: Reductive amination of 2-methoxy-4,6-dimethylbenzaldehyde using palladium nanoparticle catalysis under mild acidic aqueous conditions offers a balance of yield, selectivity, and operational simplicity.

Alternative Method: Catalytic reduction of the corresponding amide using pinacolborane and metal-free catalysts provides a sustainable route but may require further optimization to improve yields.

Less Preferred: Nucleophilic substitution on benzyl halides is feasible but may require stringent control to avoid side reactions.

Scientific Research Applications

(2-Methoxy-4,6-dimethylphenyl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Methoxy-4,6-dimethylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. This can lead to changes in metabolic pathways or signal transduction processes .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Reactivity and Stability

- This contrasts with pyrimidine-based analogs (e.g., (2-Methoxypyrimidin-4-yl)methanamine), where the electron-deficient heterocycle may alter reaction pathways .

- Global Reactivity: While direct data is unavailable, related compounds like 2-methoxy-4,6-diphenylnicotinonitrile () exhibit calculated global reactivity descriptors (e.g., electrophilicity index), suggesting that substituent positioning critically influences charge transfer and stability .

Ecological and Pharmacological Considerations

- Ecotoxicity: No data exists for this compound. Its trimethoxy counterpart also lacks ecotoxicological profiles, highlighting a research gap .

- Pharmacology : Phenethylamine derivatives (e.g., 2-(3,4-Dimethoxyphenyl)ethylamine) demonstrate affinity for serotonin receptors, suggesting that the target compound’s amine group and substituents could be tailored for CNS-targeted drug design .

Biological Activity

(2-Methoxy-4,6-dimethylphenyl)methanamine, also known as a substituted phenylmethanamine, has garnered interest in the field of pharmacology due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a methoxy group (-OCH₃) and two methyl groups (-CH₃) on the aromatic ring at positions 2, 4, and 6. This specific arrangement contributes to its unique chemical properties and potential bioactivity.

Synthesis Methods

The synthesis of this compound can be accomplished through various methods, including:

- N-Alkylation : Using alkyl halides to introduce the methanamine group.

- Reduction Reactions : Reducing corresponding nitro or carbonyl precursors to amines.

These methods allow for efficient laboratory production of the compound for further study.

Biological Activity

Preliminary studies have indicated several potential biological activities for this compound:

- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of related structures have shown effectiveness in inhibiting tumor growth in xenograft models and reversing multidrug resistance in cancer cells .

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, phenolic compounds have been found to possess strong antibacterial and antioxidant activities .

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations influence biological activity. Below is a table summarizing related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (4-Fluoro-2,6-dimethylphenyl)methanamine | Fluorine substitution on the aromatic ring | Enhanced lipophilicity; potential for increased receptor binding. |

| (2-Ethoxyphenyl)methanamine | Ethoxy group instead of methoxy | Different solubility properties affecting biological activity. |

| (2-Isopropoxyphenyl)methanamine | Isopropoxy substitution | Potentially different metabolic pathways. |

The mechanism of action for this compound is still under investigation. However, it is hypothesized that its interactions with specific molecular targets may lead to various biological effects, including:

- Cell Cycle Arrest : Inducing apoptosis in cancer cells by modulating key regulatory proteins.

- Receptor Interaction : Binding affinity to neurotransmitter receptors or enzymes could explain its pharmacological effects.

Case Studies and Research Findings

- Cytotoxicity Studies : A study demonstrated that derivatives of similar amines effectively inhibited the growth of human cancer cell lines at micromolar concentrations . The results indicated that these compounds could potentially enhance the efficacy of existing chemotherapeutics by reversing drug resistance mechanisms.

- Antimicrobial Efficacy : Research on phenolic compounds showed significant antimicrobial activities against various pathogens, suggesting that this compound may exhibit similar properties .

- Molecular Docking Studies : Molecular docking analyses have suggested that related compounds interact favorably with key biological targets such as DNA gyrase and other enzymes involved in cellular processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.